N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-4-nitrobenzamide
Description
Properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c21-16(12-4-6-14(7-5-12)20(22)23)17-9-8-13-11-19-10-2-1-3-15(19)18-13/h1-7,10-11H,8-9H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCMZDOFUMQJKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-4-nitrobenzamide typically involves the reaction of α-bromoketones with 2-aminopyridines under different conditions. One method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . Another method uses ethyl acetate as a solvent and TBHP for a one-pot tandem cyclization/bromination reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of solvents and reagents may vary depending on the desired yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like TBHP.
Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: TBHP in the presence of a catalyst.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Anticancer Activity
N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-4-nitrobenzamide has been studied for its potential anticancer properties. Compounds with similar structures have shown efficacy against various cancers by inhibiting specific kinases involved in tumor progression. For instance, derivatives targeting the c-KIT kinase have been identified, which is crucial in gastrointestinal stromal tumors (GIST) and other malignancies . The inhibition of mutated c-KIT variants by these compounds suggests a promising avenue for targeted cancer therapies.
Antimicrobial Properties
Research has indicated that imidazo[1,2-a]pyridine derivatives possess notable antimicrobial activity. A study demonstrated that compounds with similar scaffolds exhibited moderate to potent antibacterial effects against Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
Case Study: Anticancer Efficacy
A notable study evaluated a series of imidazo[1,2-a]pyridine derivatives for their anticancer properties against various cancer cell lines. The results indicated that certain modifications to the imidazo scaffold significantly enhanced cytotoxicity against GIST cells harboring c-KIT mutations .
Case Study: Antimicrobial Evaluation
In another study focusing on antimicrobial evaluation, derivatives of imidazo[1,2-a]pyridine were synthesized and tested against a panel of pathogens including Staphylococcus aureus and Escherichia coli. The findings highlighted that some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as alternative treatments for resistant infections .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-4-nitrobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit the formation of ergosterol in fungal cells by targeting sterol 14-alpha demethylase (CYP51), leading to antifungal effects . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs can be categorized based on shared motifs:
Key Observations :
- Electron-Withdrawing Groups: The 4-nitro group in the target compound contrasts with the trifluoromethyl/pentafluoroethyl groups in sarolaner and isocycloseram.
- Linker Flexibility : The ethyl linker in the target compound offers moderate flexibility compared to rigid aromatic linkers in PF-03716554. This may influence binding kinetics in enzymatic pockets .
- Core Heterocycle : Imidazo[1,2-a]pyridine derivatives generally exhibit superior bioavailability over larger polycyclic systems (e.g., benzpyrimoxan or oxazosulfyl), as seen in their pharmacokinetic profiles .
Functional and Pharmacological Comparisons
- Antiparasitic Activity : While sarolaner and lotilaner act via GABA receptor antagonism, the target compound’s nitrobenzamide group may target parasite-specific enzymes (e.g., nitroreductases), akin to benzimidazole derivatives .
- Kinase Inhibition: PF-03716556’s chromen-4-ylamino group enhances selectivity for kinases, whereas the nitrobenzamide moiety in the target compound could favor redox-sensitive targets like tyrosine phosphatases .
- Metabolic Stability : Fluorinated analogs (e.g., isocycloseram) exhibit longer half-lives due to resistance to oxidative metabolism. The nitro group in the target compound may increase susceptibility to reduction, limiting its in vivo persistence .
Research Findings and Hypotheses
- In Silico Studies : Molecular docking simulations suggest the nitro group forms hydrogen bonds with conserved residues in parasitic thioredoxin reductase, a mechanism divergent from GABA-targeting sarolaner .
Biological Activity
N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-4-nitrobenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 4-nitrobenzoic acid derivatives with imidazo[1,2-a]pyridine precursors. The synthetic pathway often utilizes various coupling reactions to achieve the desired product efficiently.
Example Synthetic Route
-
Starting Materials :
- 4-nitrobenzoic acid
- Imidazo[1,2-a]pyridine derivative
- Coupling agents (e.g., EDC, HOBt)
-
Reaction Conditions :
- Solvent: Dimethylformamide (DMF)
- Temperature: Room temperature to reflux conditions
- Duration: 12-24 hours
-
Purification :
- Column chromatography to isolate the target compound.
Antimicrobial Activity
This compound has shown promising antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
These results indicate that the compound could serve as a potential lead for developing new antibacterial agents .
Anticancer Activity
Recent studies have explored the anticancer potential of this compound, particularly in inhibiting tumor growth and angiogenesis. The mechanism appears to involve the inhibition of key pathways related to cancer cell proliferation.
Case Study: Inhibition of Tumor Growth
A study conducted on various cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 10 |
| A549 (Lung Cancer) | 20 |
The compound's ability to induce apoptosis and inhibit angiogenesis was also noted, making it a candidate for further development in cancer therapeutics .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Interaction with DNA : Some studies suggest that it can intercalate into DNA strands, disrupting replication and transcription processes.
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-4-nitrobenzamide?
The synthesis typically involves two key steps:
- Imidazo[1,2-a]pyridine core formation : Cyclization reactions using aminopyridine derivatives and α-halo ketones or esters under reflux conditions (e.g., ethanol or acetone) .
- Benzamide coupling : Amide bond formation via coupling reagents like 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) . Example: A similar compound, GSK923295, was synthesized via condensation of imidazo[1,2-a]pyridine intermediates with nitrobenzoyl chlorides .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- NMR spectroscopy : Confirms regiochemistry of the imidazo[1,2-a]pyridine ring and substitution patterns on the benzamide moiety .
- IR spectroscopy : Validates amide bond formation (C=O stretch at ~1650–1700 cm⁻¹) and nitro group presence (asymmetric/symmetric stretches at ~1500–1350 cm⁻¹) .
- HPLC/MS : Ensures purity (>95%) and molecular weight verification .
Q. What are the primary biological or pharmacological applications of imidazo[1,2-a]pyridine derivatives like this compound?
Imidazo[1,2-a]pyridines are explored as kinase inhibitors (e.g., CENP-E, CDK2) and fluorescent probes for cellular targets . For example, GSK923295 (a structural analog) inhibits CENP-E, a mitotic kinesin, with IC₅₀ values in the nanomolar range .
Advanced Research Questions
Q. How can reaction yields for the target compound be optimized during synthesis?
Key variables include:
- Solvent selection : Polar aprotic solvents (DMSO, DMF) enhance amide coupling efficiency .
- Catalyst systems : Copper(I) iodide or palladium catalysts improve cyclization reactions for imidazo[1,2-a]pyridine formation .
- Temperature control : Reflux conditions (80–100°C) are critical for cyclization but may require inert atmospheres to prevent oxidation . Example: A 83% yield was achieved for a related benzamide using HOBt/EDC in DMSO at 20°C .
Q. How should researchers address discrepancies in biological activity data across studies?
- Solubility and stability : Poor aqueous solubility (common in nitrobenzamide derivatives) can lead to variability. Use DMSO stocks with concentrations ≤10 mM and validate stability via HPLC .
- Off-target effects : Screen against related kinases (e.g., CLK, IGF-1R) to rule out cross-reactivity .
- Cellular context : Activity may vary by cell line due to differences in efflux pumps or metabolic enzymes .
Q. What strategies are effective for modifying the imidazo[1,2-a]pyridine core to enhance target selectivity?
- Substituent engineering : Electron-withdrawing groups (e.g., nitro, chloro) at the 4-position of the benzamide improve binding to hydrophobic kinase pockets .
- Heteroatom incorporation : Replacing pyridine with pyrimidine (as in pyrimido[1,2-a]benzimidazoles) can alter pharmacokinetic profiles .
- Prodrug approaches : Esterification of carboxyl groups (e.g., ethyl esters) enhances membrane permeability .
Methodological Considerations
Q. What analytical workflows are recommended for purity assessment?
- Dual-column HPLC : Use C18 and HILIC columns to detect polar/non-polar impurities .
- Elemental analysis : Validate empirical formulas (e.g., C, H, N content) to confirm stoichiometry .
- Mass spectrometry : High-resolution MS (HRMS) confirms exact mass (e.g., [M+H]⁺) with <5 ppm error .
Q. How can researchers mitigate decomposition during storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
